5-(5-Nitro-2-furyl)-1,3,4-oxadiazole-2-thiol
CAS No.: 94646-96-5
Cat. No.: VC3908168
Molecular Formula: C6H3N3O4S
Molecular Weight: 213.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94646-96-5 |
|---|---|
| Molecular Formula | C6H3N3O4S |
| Molecular Weight | 213.17 g/mol |
| IUPAC Name | 5-(5-nitrofuran-2-yl)-3H-1,3,4-oxadiazole-2-thione |
| Standard InChI | InChI=1S/C6H3N3O4S/c10-9(11)4-2-1-3(12-4)5-7-8-6(14)13-5/h1-2H,(H,8,14) |
| Standard InChI Key | HATDUDSSJHXUEV-UHFFFAOYSA-N |
| SMILES | C1=C(OC(=C1)[N+](=O)[O-])C2=NNC(=S)O2 |
| Canonical SMILES | C1=C(OC(=C1)[N+](=O)[O-])C2=NNC(=S)O2 |
Introduction
Structural and Chemical Profile
Molecular Architecture
5-(5-Nitro-2-furyl)-1,3,4-oxadiazole-2-thiol (IUPAC name: 5-(5-nitrofuran-2-yl)-1,3,4-oxadiazole-2-thiol) features a fused heterocyclic system comprising:
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A furan ring substituted with a nitro (-NO₂) group at the 5-position.
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A 1,3,4-oxadiazole ring with a thiol (-SH) functional group at the 2-position.
The molecular formula is C₆H₃N₃O₃S, with a molecular weight of 213.18 g/mol. The nitro group enhances electrophilicity, while the thiol moiety enables nucleophilic substitution reactions, making the compound versatile for derivatization .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₆H₃N₃O₃S |
| Molecular Weight | 213.18 g/mol |
| Solubility | Partially soluble in DMSO |
| Tautomerism | Thiol-thione equilibrium |
Synthetic Methodologies
General Synthesis Strategy
The synthesis of 1,3,4-oxadiazole-thiol derivatives typically follows a multi-step protocol involving cyclization and functionalization :
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Hydrazide Formation: Reacting carboxylic acid derivatives (e.g., 5-nitro-2-furoic acid) with hydrazine hydrate yields the corresponding hydrazide.
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Oxadiazole Cyclization: Treatment with carbon disulfide (CS₂) under basic conditions (e.g., KOH/ethanol) forms the 1,3,4-oxadiazole-thiol core.
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Functionalization: The thiol group undergoes alkylation or acylation with electrophiles (e.g., alkyl halides) to produce substituted derivatives.
Adaptation for Nitrofuran-Oxadiazole Hybrids
For 5-(5-nitro-2-furyl)-1,3,4-oxadiazole-2-thiol, the synthetic route would involve:
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Starting with 5-nitro-2-furoic acid instead of aromatic acrylic acids.
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Cyclizing the intermediate hydrazide with CS₂/KOH to form the oxadiazole-thiol ring .
Structural Characterization
Spectroscopic Analysis
Key techniques for confirming structure and purity include:
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IR Spectroscopy: Peaks at ~2560 cm⁻¹ (S-H stretch), ~1520 cm⁻¹ (N-O asymmetric stretch of nitro), and ~1610 cm⁻¹ (C=N stretch of oxadiazole) .
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¹H-NMR: Aromatic protons of the furan ring appear as doublets in the δ 7.5–8.5 ppm range, while the oxadiazole ring protons resonate upfield .
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Mass Spectrometry: High-resolution MS confirms the molecular ion peak at m/z 213.18 .
Table 2: Representative Spectral Data
| Technique | Key Signals |
|---|---|
| IR | 2560 cm⁻¹ (S-H), 1520 cm⁻¹ (NO₂) |
| ¹H-NMR (CDCl₃) | δ 8.2 (d, 1H, furan-H), δ 7.6 (d, 1H, furan-H) |
| HR-MS | m/z 213.18 [M+H]⁺ |
Biological Activities and Mechanisms
Antimicrobial Activity
Nitrofuran derivatives are renowned for their antibacterial properties. Though direct data on this compound is scarce, structurally related molecules show:
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Gram-positive Bacteria: MIC values as low as 0.008–0.015 μg/mL against Staphylococcus aureus.
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Antifungal Activity: Moderate efficacy against Candida albicans (MIC: 8–16 μg/mL).
Industrial and Therapeutic Applications
Pharmaceutical Development
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Antimicrobial Agents: Potential for treating drug-resistant infections.
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Neurodegenerative Disease: AChE inhibition aligns with Alzheimer’s therapy strategies.
Material Science
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Conductive Polymers: The π-conjugated system may aid in electronic applications.
Challenges and Future Directions
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Synthetic Optimization: Improving yields via microwave-assisted or flow chemistry approaches.
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Toxicity Profiling: Addressing nitro group-associated mutagenicity risks.
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Targeted Drug Delivery: Encapsulation in nanocarriers to enhance bioavailability.
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